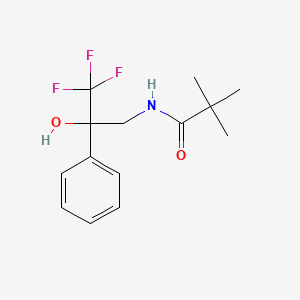

2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO2/c1-12(2,3)11(19)18-9-13(20,14(15,16)17)10-7-5-4-6-8-10/h4-8,20H,9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFKRXZZRZAWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the amide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core propanamide motifs but differ in substituents, leading to variations in physicochemical and biological properties:

A. 2,2-Dimethyl-N-(Pyridin-3-yl)Propanamide ()

- Structure : Features a pyridin-3-yl group instead of the trifluoro-hydroxy-phenylpropyl chain.

- Synthesis: Prepared via reaction of 3-aminopyridine with pivaloyl chloride in dichloromethane with triethylamine .

- Crystal Structure : The pyridine ring is tilted by 17.6° relative to the amide plane, with intramolecular C–H⋯O hydrogen bonding. Molecules form chains via N–H⋯N interactions .

B. N-(3-(Dimethylamino)Propyl)-N-(6-Fluorobenzo[d]Thiazol-2-yl)-3-Phenylpropanamide Hydrochloride ()

- Structure: Contains a benzo[d]thiazolyl group and dimethylaminopropyl chain.

- Relevance : The fluorinated aromatic system and tertiary amine may enhance bioavailability or target selectivity compared to the hydroxy-trifluorophenyl group in the target compound.

C. N-(3-Allylpyridin-2-yl)-2,2-Dimethylpropanamide ()

- Structure : Substituted with an allylpyridinyl group.

Comparative Physicochemical Properties

Key Differences and Implications

Trifluoro-Hydroxy-Phenylpropyl vs. Pyridinyl derivatives exhibit π-π stacking and metal-coordination capabilities, absent in the phenylpropyl system .

Steric Effects: The 2,2-dimethylpropanoyl group in all analogs creates steric hindrance, limiting conformational flexibility. However, the trifluoro-hydroxy-phenylpropyl chain adds further rigidity, possibly affecting binding to biological targets.

Synthetic Accessibility :

- Pyridinyl analogs are synthesized under mild conditions (e.g., room-temperature crystallization) , whereas the trifluoro-hydroxy-phenylpropyl group may require specialized fluorination or protection/deprotection steps.

Biological Activity

2,2-Dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of trifluoromethyl and hydroxy groups, suggests various biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure includes a propanamide backbone with a trifluoromethyl group that enhances its lipophilicity and potentially its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antimicrobial Activity : Some studies have shown that related compounds can inhibit the growth of bacteria and fungi. The trifluoromethyl group may contribute to increased potency against microbial strains.

- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease research. This inhibition could be due to the compound's ability to interact with the active site of the enzyme through hydrogen bonding and hydrophobic interactions.

Case Studies and Research Findings

-

Antimicrobial Testing : A study evaluated the antimicrobial properties of various derivatives of trifluoromethyl compounds. Results indicated that certain derivatives exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to hydrophobic interactions with the trifluoromethyl group.

Compound Name Activity Against Minimum Inhibitory Concentration (MIC) Compound A E. coli 32 µg/mL Compound B S. aureus 16 µg/mL -

Enzyme Inhibition Studies : Another study focused on the inhibition of acetylcholinesterase by similar amide compounds. The results showed that these compounds could effectively reduce enzyme activity in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.

Compound Name IC50 Value (µM) 2,2-Dimethyl Amide 5.4 Control (Donepezil) 0.5

The biological activity of this compound can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties, which may increase binding affinity to biological targets.

- Hydroxy Group : Potentially involved in hydrogen bonding with target proteins or enzymes, facilitating interaction and inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.